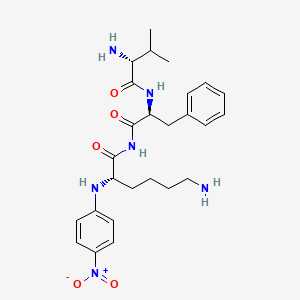

Valyl-phenylalanyl-lysine-4-nitroanilide

Descripción

Valyl-phenylalanyl-lysine-4-nitroanilide (Val-Phe-Lys-pNA) is a synthetic tripeptide conjugated to a 4-nitroanilide (pNA) chromogenic group. This compound is designed as a substrate for proteolytic enzymes, particularly those recognizing lysine residues. Upon enzymatic cleavage, the 4-nitroaniline moiety is released, producing a yellow color detectable at 405 nm, enabling kinetic assays for enzyme activity.

Propiedades

Número CAS |

76626-36-3 |

|---|---|

Fórmula molecular |

C26H36N6O5 |

Peso molecular |

512.6 g/mol |

Nombre IUPAC |

(2S)-6-amino-N-[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]-2-(4-nitroanilino)hexanamide |

InChI |

InChI=1S/C26H36N6O5/c1-17(2)23(28)26(35)30-22(16-18-8-4-3-5-9-18)25(34)31-24(33)21(10-6-7-15-27)29-19-11-13-20(14-12-19)32(36)37/h3-5,8-9,11-14,17,21-23,29H,6-7,10,15-16,27-28H2,1-2H3,(H,30,35)(H,31,33,34)/t21-,22-,23+/m0/s1 |

Clave InChI |

ORXWLYZHKCZVIC-RJGXRXQPSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CCCCN)NC2=CC=C(C=C2)[N+](=O)[O-])N |

SMILES isomérico |

CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CCCCN)NC2=CC=C(C=C2)[N+](=O)[O-])N |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CCCCN)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Sinónimos |

H-D-Val-Phe-Lys-p-nitroanilide H-D-valyl-L-phenylalanyl-L-lysine-p-nitroanilide dihydrochloride S 2390 S-2390 Val-Phe-Lys-pNA valyl-phenylalanyl-lysine-4-nitroanilide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Differences

a. Nalpha-Acetyl-L-lysine 4-nitroanilide hydrochloride

- Structure : Features an N-terminal acetylated lysine linked to pNA .

- Enzymatic Specificity : The acetylation mimics post-translational modifications, making it suitable for studying acetyllysine-recognizing enzymes (e.g., deacetylases) rather than proteases .

- Applications : Used in enzymology to probe substrate specificity and enzyme kinetics in acetylated lysine pathways .

b. D-Valyl-L-leucyl-L-lysine 4-nitroanilide dihydrochloride

- Structure : Contains a D-valine residue, leucine, and lysine in the peptide chain, with a dihydrochloride salt form .

- The Leu-Lys sequence may target enzymes like cathepsins or bacterial proteases .

- Physicochemical Properties : Stored at -20°C due to hygroscopicity; the dihydrochloride salt enhances solubility in aqueous buffers .

c. Valyl-Phenylalanyl-Lysine-4-Nitroanilide

- Structure: L-valine, phenylalanine, and lysine form the peptide chain. The absence of acetylation or D-amino acids distinguishes it from the above compounds.

- Enzymatic Specificity : Likely targets trypsin-like proteases due to the lysine C-terminal position. The hydrophobic Val-Phe sequence may enhance binding to enzymes with hydrophobic pockets.

Key Comparative Data

Research Findings and Implications

- Enzyme Selectivity: Val-Phe-Lys-pNA’s unmodified lysine and hydrophobic residues make it ideal for broad-spectrum proteases, whereas acetylated or D-amino acid-containing analogs narrow substrate specificity . The dihydrochloride salt in D-Val-Leu-Lys-pNA improves solubility for high-throughput assays but may require pH adjustments .

- Stability and Handling: D-Val-Leu-Lys-pNA’s -20°C storage highlights its instability compared to non-salt forms, a consideration for experimental design .

Structural Insights :

- Substituting phenylalanine (aromatic) for leucine (aliphatic) in Val-Phe-Lys-pNA may enhance binding to enzymes with aromatic recognition sites, a hypothesis supported by analogous studies on peptide substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.